molecular formula C47H65N11O14 B1583896 pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 CAS No. 99886-31-4

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

Cat. No.: B1583896
CAS No.: 99886-31-4
M. Wt: 1008.1 g/mol
InChI Key: JWRLBCPURJXBDR-JCEAYHLKSA-N
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Description

Overview of Adipokinetic Hormones (AKHs) and Their Functional Significance

Adipokinetic hormones (AKHs) are a major family of insect neuropeptides primarily responsible for mobilizing energy reserves from the fat body, an organ analogous to the vertebrate liver and adipose tissue. nih.govwikipedia.orgsdbonline.org When an insect undergoes strenuous activity, such as flight, AKHs are released from neurosecretory cells in the corpora cardiaca, a neuroendocrine gland associated with the brain. nih.govnih.gov These hormones travel through the hemolymph (insect blood) to the fat body, where they bind to G protein-coupled receptors on fat body cells. nih.govresearchgate.net This binding event triggers a signal cascade that leads to the breakdown of stored triacylglycerols into diacylglycerols and the conversion of glycogen (B147801) into trehalose (B1683222), which are then released into the hemolymph to be used as fuel by the muscles. researchgate.netnih.gov

Beyond their primary role in energy mobilization, AKHs are involved in a wider range of physiological processes. They can inhibit the synthesis of lipids and proteins, thereby redirecting resources towards immediate energy needs. nih.gov Research has also implicated AKHs in managing responses to various stressors, including pathogenic infections. nih.gov Due to their central role in energy regulation, AKHs are a significant area of study, particularly in understanding insect physiology and developing novel pest management strategies. wikipedia.org The first AKH was purified and identified in 1976 from locusts, marking a milestone in insect endocrinology. wikipedia.org

The pGlu-Peptide Family: Structural Commonalities and Biological Relevance

The compound pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 belongs to the pGlu-peptide family, characterized by a pyroglutamyl (pGlu) residue at the N-terminus. morressier.comthieme-connect.de This pGlu residue is not one of the 20 standard amino acids but is a derivative of glutamic acid or glutamine. It is formed through an intramolecular cyclization reaction where the N-terminal glutamine or glutamic acid residue of a peptide chain forms a five-membered lactam ring. morressier.comresearchgate.netsciopen.com This modification can occur spontaneously or be catalyzed by specific enzymes called glutaminyl cyclases. researchgate.netsciopen.com

This structural feature is highly significant for the peptide's biological function. The cyclic nature of the pGlu residue renders the peptide resistant to degradation by aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins. morressier.comresearchgate.net This protection significantly increases the peptide's stability and prolongs its active lifespan in the hemolymph, allowing it to reach its target receptors effectively. morressier.com Many biologically active peptides, including the vertebrate Thyrotropin-releasing hormone (TRH) and numerous insect neuropeptides like AKHs, possess this N-terminal pGlu modification, highlighting its evolutionary importance for hormonal signaling. thieme-connect.de

Historical Context of Neuropeptide Discovery and Characterization in Insects

The field of insect neuropeptide research has evolved dramatically over the last half-century. A pivotal moment was the first sequencing of an insect neuropeptide, proctolin, in 1975. nih.govexlibrisgroup.com In the subsequent 25 years, before the advent of widespread genome sequencing, the discovery of new neuropeptides was a laborious process relying on biochemical purification from large quantities of insect tissues, followed by sequencing. nih.govexlibrisgroup.com Functional studies often employed ex vivo assays on isolated organs to determine the peptide's effects. nih.gov

The annotation of the Drosophila melanogaster genome around the year 2000 ushered in a new era for neuropeptidomics. nih.gov Researchers could now use genomic data to predict the existence of novel peptides and their corresponding receptors. nih.gov This bioinformatic approach, combined with powerful molecular genetic tools, has revolutionized the field. nih.govexlibrisgroup.com Techniques like RNA interference (RNAi) and targeted gene knockouts allow for highly specific investigations into the roles of individual peptides and their receptors in vivo. nih.govnih.gov This has led to a rapid increase in our understanding of the complex and often pleiotropic functions of neuropeptides in regulating insect development, physiology, and behavior. nih.gov

Research Findings on this compound

The peptide with the sequence this compound has been identified as an adipokinetic hormone in the two-spotted cricket, Gryllus bimaculatus, and is commonly referred to as Grybi-AKH. nih.gov Research has elucidated its specific metabolic functions in this species.

Studies involving the injection of synthetic Grybi-AKH into adult female crickets demonstrated its potent effects on energy stores. The hormone was shown to significantly reduce the lipid and protein content in the fat body compared to control groups. nih.gov This indicates that Grybi-AKH not only mobilizes existing energy reserves but also actively inhibits the synthesis and storage of new lipids and proteins. nih.gov Conversely, the same study observed that the content of glycogen and free carbohydrates in the fat body was significantly higher in the AKH-injected crickets. nih.gov

Furthermore, Grybi-AKH has been shown to have an indirect but significant impact on reproduction. Injections of the hormone led to a notable reduction in ovary mass, caused by slowed maturation of oocytes and a lower number of terminal oocytes produced. nih.gov It is concluded that the hormone's primary interference with the formation of energy stores in the fat body indirectly impairs egg production, which is a highly energy-dependent process. nih.gov

Interactive Data Table: Properties of Grybi-AKH

PropertyValue/DescriptionReference
Full Sequence This compound nih.gov
Common Name Grybi-AKH nih.gov
Organism Gryllus bimaculatus (Two-spotted cricket) nih.gov
Molecular Weight 921 Da biotrend-usa.com
Primary Function Adipokinetic Hormone (AKH) nih.gov
Observed Effects - Mobilizes lipids from fat body- Inhibits lipid and protein synthesis in fat body- Increases glycogen and free carbohydrate content in fat body- Reduces ovary mass and oocyte production nih.gov

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRLBCPURJXBDR-FBTAWAAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery, Isolation, and Primary Structural Elucidation of Pglu Leu Thr Phe Thr Ser Ser Trp Glynh2

Identification from Endocrine Tissues in Specific Insect Species

The identification of this nonapeptide has been a key area of research in insect endocrinology, particularly within the order Lepidoptera.

The tobacco hornworm moth, Manduca sexta, was the first lepidopteran species from which an adipokinetic hormone was fully structurally characterized. frontiersin.orgnih.gov In 1985, researchers Ziegler, Eckart, Schwarz, and Keller isolated the peptide from the corpora cardiaca of M. sexta. frontiersin.orgnih.gov They determined its primary amino acid sequence to be pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 using a combination of fast atom bombardment (FAB) and tandem mass spectrometry. nih.gov This peptide was named Manduca sexta adipokinetic hormone, or Manse-AKH. frontiersin.org The gene encoding Manse-AKH was subsequently cloned, providing further insights into its synthesis as a prepro-AKH. nih.govresearchgate.net Initial studies on M. sexta indicated two peaks of biological activity, though only Manse-AKH was identified at the time; a second hormone, Manse-AKH-II, was structurally elucidated much later. frontiersin.org

In the corn earworm moth, Heliothis zea (also known as Helicoverpa zea), a closely related but distinct decapeptide was identified. This hormone, named Helze-HrTH, has the sequence pGlu-Leu-Thr-Phe-Ser-Ser-Gly-Trp-Gly-Asn amide. frontiersin.org While Manse-AKH itself was not isolated from this species, synthetic Manse-AKH has been instrumental in comparative studies. For instance, research on the AKH receptors of related moth species has utilized synthetic Manse-AKH to test receptor affinity and activation, demonstrating its importance as a reference compound for the lepidopteran AKH family. pnas.orgnih.gov

The presence of Manse-AKH (this compound) has been confirmed in the domesticated silkworm, Bombyx mori. nih.gov Studies on the molecular identification of AKH receptors in B. mori showed that its receptor (BmAKHR1) is activated by Manse-AKH. pnas.orgnih.gov Along with a second hormone, Bommo-AKH2, Manse-AKH (referred to as Bommo-AKH1 in this species) is involved in regulating energy homeostasis by mobilizing carbohydrates and lipids. nih.gov

Manse-AKH is now considered the "lepidopteran signature peptide" due to its widespread distribution across numerous families of butterflies and moths. frontiersin.orgnih.gov Its conserved structure highlights a fundamental role in the flight metabolism of this insect order. Mass spectrometry has been a key technology in identifying the peptide in various species. frontiersin.org

Table 1: Documented Presence of Manse-AKH in Select Lepidopteran Species

FamilySpeciesCommon Name
SphingidaeManduca sextaTobacco Hornworm
BombycidaeBombyx moriDomestic Silkworm
SphingidaeAcherontia atroposDeath's-head Hawkmoth
SphingidaeDeilephila elpenorElephant Hawkmoth
NymphalidaeDanaus plexippusMonarch Butterfly

This table provides a selection of species where Manse-AKH has been identified, illustrating its prevalence.

Methodologies for Peptide Isolation and Purification

The isolation of this compound from insect tissues is a multi-step process that requires precise and sensitive techniques to separate the target peptide from a complex mixture of other biological molecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification of neuropeptides like Manse-AKH. nih.govnih.gov This method is highly effective for separating peptides and proteins from complex biological extracts, such as those derived from the corpora cardiaca. nih.gov

The process typically involves:

Extraction: The corpora cardiaca are dissected and homogenized in a solvent, often methanol (B129727) or a similar organic solvent, to extract the peptides.

Purification via RP-HPLC: The crude extract is then subjected to RP-HPLC. In this technique, the sample is passed through a column (the stationary phase) packed with a nonpolar material (e.g., C18 silica). A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile, is used to elute the compounds. youtube.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the nonpolar column. By applying a gradient of increasing organic solvent concentration, peptides are eluted in order of increasing hydrophobicity. nih.govnih.gov

Detection and Analysis: The fractions eluted from the HPLC are collected and assayed for biological activity. The purified peptide's structure is then determined using methods like mass spectrometry. wikipedia.orgnih.gov

This powerful combination of extraction, high-resolution separation with RP-HPLC, and sensitive analytical techniques has been fundamental to the discovery and characterization of Manse-AKH and other members of the adipokinetic hormone family. frontiersin.orgnih.gov

Advanced Approaches for Primary Sequence Determination

The advent of more sophisticated analytical technologies has provided powerful tools for the precise determination of peptide sequences.

While not explicitly detailed in the initial discovery papers of chicken GnRH-II, automated Edman degradation is a classical method for sequencing peptides from the N-terminus and was a standard technique during that era.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that was developed in the early 1980s and became a powerful tool for determining the molecular weight of peptides and other biomolecules. wikipedia.orgnih.gov In FAB-MS, the sample is mixed with a non-volatile matrix, such as glycerol, and bombarded with a beam of high-energy neutral atoms, typically argon or xenon. wikipedia.orgyoutube.com This process desorbs and ionizes the sample molecules, primarily producing intact protonated molecules ([M+H]+), which allows for the accurate determination of the molecular weight. wikipedia.org This technique was particularly valuable for sequencing peptides. nih.gov FAB-MS was employed to define the structures of peptidoglycan monomers from Neisseria gonorrhoeae, demonstrating its utility in analyzing complex biological molecules. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-ESI-MS/MS), has become a cornerstone for the qualitative and quantitative analysis of peptides like GnRH. nih.govnih.gov This technique allows for the analysis of complex mixtures and can provide detailed structural information. In a study investigating various GnRH forms, HPLC-MS/MS was used to obtain sufficient fragmentation for sequence identification. nih.gov ESI-MS/MS has been successfully used to confirm the presence of mammalian GnRH in rat brain extracts. nih.gov Furthermore, a method utilizing LC-ESI-MS/MS has been developed for the determination of GnRH in human urine for doping control purposes, showcasing its high sensitivity and specificity. nih.gov

The following table summarizes the key features of these advanced sequencing techniques.

TechniquePrincipleKey Advantages for Peptide Analysis
Automated Gas-Phase Edman Degradation Sequential removal and identification of N-terminal amino acids.Provides direct sequence information.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) Ionization of a sample in a matrix by a high-energy atom beam. wikipedia.orgSoft ionization preserves the intact molecule for molecular weight determination. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) Creation of ions by applying a high voltage to a liquid sample.High sensitivity, suitable for complex mixtures, and can be coupled with liquid chromatography for enhanced separation and analysis. nih.govnih.gov

Post-Translational Modifications: Emphasis on Pyroglutamic Acid (pGlu) Formation and C-Terminal Amidation

The biological activity of many peptides, including GnRH-II, is critically dependent on modifications that occur after the peptide chain has been synthesized.

The N-terminus of chicken GnRH-II is characterized by a pyroglutamic acid (pGlu) residue. This modification is not directly coded by DNA but is formed from an N-terminal glutamine or glutamic acid residue through an intramolecular cyclization reaction. nih.govtaylorandfrancis.com This process involves the formation of a lactam ring with the removal of a water molecule. taylorandfrancis.com The formation of pGlu is an important maturation step for many hormones, including GnRH, and it serves to protect the peptide from degradation by aminopeptidases. nih.govlifetein.com This modification can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase. nih.govnih.gov

At the other end of the peptide, the C-terminus is amidated, meaning the typical carboxyl group is replaced by an amide group (-NH2). This C-terminal amidation is also crucial for the biological activity and receptor binding of GnRH peptides. nih.govnih.gov The presence of the amide group at the C-terminus is a key feature for immunoreactivity, as antibodies raised against GnRH often recognize this specific conformation. nih.gov Like pGlu formation, C-terminal amidation protects the peptide from degradation by carboxypeptidases and can enhance its biological half-life. lifetein.com

These two post-translational modifications are essential for the proper folding, stability, and function of chicken GnRH-II.

Table of Compound Names

Gene Expression and Preprohormone Structure

The synthesis of GnRH-II is initiated by the transcription of the GNRH2 gene. In humans, this gene is located on chromosome 20. nih.gov The transcription of the GNRH2 gene produces a messenger RNA (mRNA) that is then translated into a precursor protein known as prepro-GnRH-II. nih.gov

The prepro-GnRH-II protein is a polypeptide that includes three main domains:

An N-terminal signal sequence, which directs the protein to the secretory pathway. nih.gov

The 10-amino-acid GnRH-II decapeptide sequence. nih.gov

A GnRH-associated peptide (GAP), which is a larger peptide fragment whose specific functions are still under investigation. oup.comnih.gov

The structure of the human GNRH2 gene comprises three coding exons and two introns. nih.gov The first exon encodes the signal peptide, the GnRH-II decapeptide, and a portion of the GAP. The subsequent exons encode the remainder of the GAP sequence. nih.gov

Below is a table summarizing the structural characteristics of the human prepro-GnRH-II.

FeatureDescription
GeneGNRH2
Chromosomal Location (Human)Chromosome 20
Precursor ProteinPrepro-GnRH-II
Domains of Prepro-GnRH-II
Signal SequenceDirects the protein for secretion.
GnRH-II DecapeptideThe biologically active hormone.
GnRH-Associated Peptide (GAP)A larger peptide co-synthesized with GnRH-II.

Enzymatic Cleavage and Maturation of the Peptide

Following its synthesis, the prepro-GnRH-II hormone undergoes a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus to yield the mature, biologically active GnRH-II decapeptide. This intricate process involves several enzymatic steps.

The initial step is the cleavage of the signal peptide by a signal peptidase. Subsequently, prohormone convertases, such as PC2, are believed to cleave the precursor at specific basic amino acid residues flanking the GnRH-II sequence. nih.gov This releases the GnRH-II peptide with a C-terminal glycine (B1666218) and an N-terminal glutamine, along with the GAP.

Further maturation involves two critical enzymatic modifications:

N-terminal cyclization: The N-terminal glutamine is converted to pyroglutamic acid (pGlu) by the enzyme glutaminyl cyclase. This modification protects the peptide from degradation by aminopeptidases. nih.gov

C-terminal amidation: The C-terminal glycine residue is enzymatically converted to an amide group (-NH2) by peptidyl-glycine alpha-amidating monooxygenase (PAM). nih.gov This amidation is crucial for the biological activity of the peptide.

Carboxypeptidase E is another enzyme involved in the processing pathway, likely trimming basic residues after the initial cleavage by prohormone convertases. nih.gov

The following table details the key enzymes and their roles in the maturation of GnRH-II.

EnzymeFunction
Signal PeptidaseRemoves the N-terminal signal sequence from the preprohormone.
Prohormone Convertases (e.g., PC2)Cleaves the prohormone to release the GnRH-II-Gly-Lys-Arg sequence. nih.gov
Carboxypeptidase ETrims the C-terminal basic residues (Lys-Arg). nih.gov
Glutaminyl CyclaseCyclizes the N-terminal glutamine to pyroglutamic acid (pGlu). nih.gov
Peptidyl-glycine alpha-amidating monooxygenase (PAM)Amidates the C-terminus, converting the C-terminal glycine into an amide group. nih.gov

Regulatory Mechanisms of Biosynthesis and Release

The synthesis and secretion of GnRH-II are subject to complex regulatory control, ensuring its release is modulated by various physiological signals. This regulation occurs at both the transcriptional and post-transcriptional levels.

Hormonal Feedback:

Gonadotropins: In human granulosa-luteal cells, follicle-stimulating hormone (FSH) and human chorionic gonadotropin (hCG) have been shown to up-regulate the mRNA levels of GnRH-II. oup.com This suggests a positive feedback loop where gonadotropins can stimulate the production of a peptide that may, in turn, influence their own regulation or other reproductive processes.

Gonadal Steroids: The expression of GnRH-II is influenced by sex steroids. For instance, androgens have been demonstrated to enhance GnRH-II expression in prostate cancer cells, with evidence suggesting a direct interaction with the androgen receptor at the GNRH2 gene promoter. frontiersin.org

Neuroendocrine Regulation:

Kisspeptin: Kisspeptin and its receptor, GPR54, are critical regulators of GnRH-I release and are implicated in the control of the reproductive axis. oncohemakey.com While its direct role on GnRH-II neurons is an area of ongoing research, the interconnectedness of neuroendocrine pathways suggests a potential influence.

Gonadotropin-Inhibitory Hormone (GnIH): GnIH is a hypothalamic neuropeptide that can inhibit the activity of GnRH-I neurons. frontiersin.org It is plausible that GnIH also exerts a regulatory effect on GnRH-II neurons, contributing to the fine-tuning of reproductive processes. frontiersin.org

The release of GnRH-II, like GnRH-I, is thought to occur in a pulsatile manner, which is crucial for its physiological effects. nih.gov This pulsatility is governed by a complex interplay of stimulatory and inhibitory signals within the central nervous system. oncohemakey.com

The table below summarizes the key regulatory factors of GnRH-II biosynthesis and release.

Regulatory FactorEffect on GnRH-II
Hormones
Follicle-Stimulating Hormone (FSH)Upregulates GnRH-II mRNA. oup.com
Human Chorionic Gonadotropin (hCG)Upregulates GnRH-II mRNA. oup.com
AndrogensEnhance GnRH-II expression. frontiersin.org
Neuropeptides
KisspeptinPotential regulator of release. oncohemakey.com
Gonadotropin-Inhibitory Hormone (GnIH)Potential inhibitor of release. frontiersin.org

Molecular and Conformational Studies of Pglu Leu Thr Phe Thr Ser Ser Trp Glynh2

Conformational Analysis in Solution

The conformation of M-AKH in solution has been investigated using a combination of spectroscopic techniques and computational approaches. These studies aim to understand the peptide's flexibility and the preferred spatial arrangement of its amino acid residues, which is critical for its physiological function.

Spectroscopic methods have been instrumental in providing insights into the solution conformation of M-AKH and its analogs.

Circular Dichroism (CD) spectroscopy is a powerful tool for examining the secondary structure of peptides. Studies on AKH family peptides often reveal a largely flexible and random coil conformation in aqueous solutions. However, in more hydrophobic environments, such as those mimicking the vicinity of a cell membrane or receptor pocket, these peptides can adopt more ordered structures. For M-AKH, the presence of a β-turn is a recurring motif suggested by spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atom-level information about the peptide's three-dimensional structure. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to measure distances between protons, which helps in calculating the solution structure. For peptides in the AKH family, NMR studies have often pointed to a conformational model featuring a β-turn. researchgate.net This turn structure brings the N- and C-terminal regions of the peptide into closer proximity, which is believed to be important for receptor recognition and activation. A quantitative structure-activity relationship (QSAR) study on insect neuropeptides, including analogs of M-AKH, utilized NMR shift variables as descriptors to correlate structure with biological activity, highlighting the importance of conformation in determining potency. researchgate.net

Spectroscopic Technique Key Findings for M-AKH and Analogs Reference
Circular Dichroism (CD)Suggests a flexible conformation in aqueous solution, with potential for ordered structures like β-turns in hydrophobic environments.
Nuclear Magnetic Resonance (NMR)Provides evidence for a β-turn structure in solution, bringing the peptide's termini closer. NMR data has been used in QSAR studies to link conformation to activity. researchgate.net

While direct computational modeling and molecular dynamics simulation studies specifically for pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not extensively detailed in the provided context, theoretical conformational analyses have been performed on analogous peptides, such as GnRH. nih.gov These computational methods are used to explore the possible conformations of the peptide and to understand the energetic landscape of its folding. For GnRH analogs, molecular mechanics techniques have been used to analyze the conformational restrictions imposed by certain amino acid substitutions. nih.gov Such studies often correlate the calculated strain energy of a particular conformation with its biological activity. nih.gov It is plausible that similar computational approaches could be applied to M-AKH to complement experimental data from spectroscopic methods and to further refine its solution structure model.

Identification of Key Structural Motifs and Their Role in Activity

Structure-activity relationship (SAR) studies, involving the synthesis and bioassay of single amino acid replacement analogs of M-AKH, have been crucial in identifying key structural motifs essential for its biological activity. researchgate.netresearchgate.net

One of the most significant structural features of the AKH family of peptides is a β-turn . In many GnRH analogs, a type II' β-turn is found involving residues 5-8, which is considered critical for maintaining an active conformation. nih.gov For M-AKH, the central part of the peptide sequence, particularly around residues Phe4, Thr5, Ser6, and Ser7, is likely involved in forming such a turn. The replacement of amino acids within this region often leads to a significant reduction in biological activity, underscoring the importance of this motif for proper receptor binding.

Structural Motif/Residue Inferred Role in Activity Reference
β-turn (postulated)Essential for adopting the correct three-dimensional shape for receptor binding. nih.gov
Phe4, Thr5, Ser6, Ser7Form the core of the β-turn; substitutions in this region reduce activity.
Trp8Highly conserved and critical for biological function.
Individual Amino Acid Side ChainsSpecific side chains and their stereochemistry are crucial for receptor interaction and overall potency. researchgate.netresearchgate.net

Influence of Pyroglutamic Acid and C-Terminal Amidation on Conformation

The terminal modifications of this compound are hallmarks of the AKH/RPCH family and are vital for its biological activity and stability.

Structure Activity Relationship Sar Studies of Pglu Leu Thr Phe Thr Ser Ser Trp Glynh2 and Its Analogs

Systematic Amino Acid Substitutions and Their Impact on Activity

The modification of the native GnRH sequence through systematic amino acid substitution has provided profound insights into the structural requirements for biological activity. Both the N-terminal and C-terminal regions of the peptide are crucial for receptor binding and activation. mdpi.comoup.comresearchgate.net

The N-terminus of GnRH (pGlu-His-Trp-Ser) is considered the primary domain for inducing receptor activation. mdpi.comnih.gov The pyroglutamic acid (pGlu) residue at position 1 plays a critical role in the peptide's stability and function.

Protection from Degradation: The cyclized structure of pyroglutamic acid provides significant resistance to degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. mdpi.comnih.gov This modification extends the biological half-life of the hormone. nih.gov

Requirement for Activity: The blocked N-terminal pGlu residue is required for high GnRH activity and can only be substituted with similar uncharged groups. bioscientifica.com Modifications to the N-terminal residues, particularly His2 and Trp3, are often employed in the development of GnRH antagonists. bioscientifica.com First-generation antagonists were designed by substituting native amino acids with aromatic residues at positions 1, 2, and 3, which resulted in complete inhibition of ovulation and increased resistance to proteolysis. mdpi.com

The C-terminal portion of the GnRH peptide is essential for high-affinity receptor binding. mdpi.comnih.gov The amidated glycine (B1666218) (Gly-NH2) at position 10 is a key feature for the biological activity of GnRH. nih.gov

Enhanced Stability and Potency: Modifications at the C-terminus have been a primary target for creating more potent agonists. Replacing the natural glycine-amide with an ethylamide group, as seen in analogs like leuprolide and buserelin, protects the C-terminal end from enzymatic attack. mdpi.comnih.gov This change, combined with increased hydrophobicity, contributes to stronger receptor binding and results in agonists with 50–100 times greater potency than native GnRH. mdpi.comnih.gov Substituting Gly10 with alkylamines leads to nonapeptide agonists with enhanced effectiveness. mdpi.com

The internal amino acids of the GnRH decapeptide are vital for maintaining the correct conformation for receptor interaction and for direct binding with the receptor.

His2 and Trp3: The histidine at position 2 and the tryptophan at position 3 are critical for receptor activation. mdpi.commdpi.com Substitutions at the His2 position typically lead to a loss of activity. mdpi.com The Trp3 residue is also implicated in receptor activation, and its interaction with the receptor has been a subject of mutagenesis studies. nih.gov

Gly6: The glycine at position 6 is a key site for modification in the development of superagonist analogs. Substituting the achiral glycine with a D-amino acid, such as D-leucine or D-serine, enhances the β-II' turn conformation. mdpi.com This structural stabilization significantly increases the binding affinity (approximately 1000-fold) and reduces the metabolic clearance of the analog. mdpi.com

Arg8: The arginine at position 8 is essential for high-affinity binding to the mammalian GnRH receptor. mdpi.com Its side chain is involved in intramolecular interactions that stabilize the peptide's folded structure. mdpi.com Substitution of Arg8 can lead to an extended peptide conformation, which diminishes biological activity. mdpi.com

PositionOriginal ResidueModification ExampleEffect on ActivityReference
1pGlu-Provides resistance to aminopeptidases, crucial for stability and activity. mdpi.comnih.gov
2HisSubstitutionCritical for receptor activation; substitution generally leads to loss of activity. mdpi.commdpi.com
3TrpSubstitutionImportant for receptor activation. mdpi.comnih.gov
6GlySubstitution with D-amino acid (e.g., D-Leu, D-Ser)Stabilizes β-II' turn, significantly increases binding affinity and metabolic stability, creating superagonists. mdpi.com
8ArgSubstitutionEssential for high-affinity receptor binding; substitution reduces biological activity. mdpi.com
10GlyNH2Replacement with ethylamide (e.g., Pro-NHEt)Protects from enzymatic degradation, increases hydrophobicity and potency. mdpi.commdpi.comnih.gov

Rational Design of Agonist and Antagonist Analogs

Building on the knowledge from systematic substitution studies, researchers have rationally designed potent and long-acting GnRH agonists and antagonists by incorporating non-standard amino acids and conformational constraints.

The use of unnatural or non-canonical amino acids is a well-established strategy to design peptides with improved properties, including enhanced enzymatic stability and bioavailability. nih.gov

Enhanced Stability and Affinity: Non-canonical amino acids are known to enhance the stability of specific secondary structures. researchgate.net In GnRH analogs, their incorporation, particularly at positions 6 and 8, can lead to enhanced receptor binding affinity, increased metabolic stability, and a prolonged duration of action. mdpi.com

Antagonist Design: Many potent antagonists incorporate hydrophobic, aromatic, non-canonical amino acids at the N-terminus (positions 1, 2, and 3) to increase receptor binding affinity without causing activation. mdpi.comnih.gov For instance, third-generation antagonists often contain hydrophobic clusters of residues like Ac-D-Nal and D-Cpa at the N-terminus. mdpi.com

Introducing conformational constraints into the flexible GnRH peptide has been a powerful tool for developing highly potent analogs and for modeling the receptor-bound conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In the context of GnRH analogs, QSAR studies are employed to predict the potency and efficacy of new analogs based on their physicochemical properties and structural features. wikipedia.org These models use descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Data Set Compilation: A dataset of GnRH analogs with their experimentally determined biological activities is collected.

Descriptor Calculation: Molecular descriptors are calculated for each analog. These can include 2D descriptors (e.g., connectivity indices) and 3D descriptors (e.g., molecular shape and electrostatic potential).

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is not publicly available, the principles of QSAR can be applied to understand how its structural features might influence its activity. For example, the substitution of hydrophobic and aromatic residues in native GnRH with more polar residues like Threonine and Serine in this compound would significantly alter the descriptors used in a QSAR model, predicting a different biological activity profile.

Table 1: Comparison of Amino Acid Properties in Native GnRH and this compound

PositionNative GnRHThis compoundKey Property Change
2His (Basic, Aromatic)Leu (Aliphatic, Hydrophobic)Loss of basicity and aromaticity
3Trp (Aromatic, Hydrophobic)Thr (Polar, Hydrophilic)Increase in polarity, loss of aromaticity
5Tyr (Aromatic, Polar)Thr (Polar, Hydrophilic)Loss of aromaticity
7Leu (Aliphatic, Hydrophobic)Ser (Polar, Hydrophilic)Increase in polarity
8Arg (Basic)Ser (Polar, Hydrophilic)Loss of basicity, increase in polarity
9Pro (Cyclic)Trp (Aromatic, Hydrophobic)Introduction of aromaticity, loss of cyclic constraint

Correlation of Structure with Receptor Selectivity and Potency

The potency of GnRH analogs is highly dependent on their ability to adopt a specific conformation that allows for optimal binding to the GnRH receptor. The native GnRH peptide is flexible but is thought to adopt a β-turn conformation that brings the N- and C-termini into proximity. frontiersin.org This conformation is stabilized by interactions between specific amino acid residues.

The numerous substitutions in this compound would likely disrupt the typical β-turn conformation observed in native GnRH. The replacement of Proline at position 9 with Tryptophan is particularly significant, as Proline is known to induce turns in peptide backbones. This structural change could drastically alter the peptide's ability to bind to the GnRH receptor, thereby affecting its potency.

Furthermore, the residues at positions 5, 7, and 8 in GnRH-II ([His5, Trp7, Tyr8]GnRH) contribute to its differential ligand sensitivity for the type II GnRH receptor. researchgate.net The substitutions at these positions in this compound (Thr5, Ser7, Ser8) would likely alter its selectivity profile for GnRH receptor subtypes. The replacement of Arginine at position 8, which is crucial for high-affinity binding to the mammalian type I GnRH receptor, with Serine would be expected to significantly reduce its potency at this receptor. oup.com

Table 2: Key Residues for Receptor Interaction and Their Counterparts in this compound

PositionNative GnRH ResidueRole in Receptor InteractionThis compound ResiduePredicted Impact on Interaction
2HisAgonist activityLeuAltered agonist activity
3TrpAgonist activityThrAltered agonist activity
8ArgHigh-affinity binding to GnRH-R ISerReduced affinity for GnRH-R I
9ProInduces β-turn conformationTrpDisruption of typical conformation

Biological Functions and Physiological Roles of Pglu Leu Thr Phe Thr Ser Ser Trp Glynh2 in Insect Models

Regulation of Energy Metabolism

The primary and most studied role of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is the regulation of energy metabolism. It orchestrates the mobilization of stored energy reserves to fuel various physiological activities.

Lipid Mobilization from Fat Body

This compound is a potent stimulator of lipid mobilization from the fat body, the insect equivalent of the liver and adipose tissue. Upon its release into the hemolymph (insect blood), it binds to receptors on the fat body cells, initiating a signaling cascade that leads to the breakdown of stored triacylglycerols (TAGs) into diacylglycerols (DAGs). These DAGs are then released into the hemolymph and transported to the flight muscles and other tissues as a primary energy source.

The hyperlipemic (lipid-mobilizing) effect of this peptide has been demonstrated in Schistocerca gregaria. The response is rapid, with a noticeable increase in hemolymph lipid concentration occurring within minutes of the hormone's action. The table below illustrates the time-dependent hyperlipemic response to a 10 pmol injection of a related adipokinetic hormone in adult Schistocerca gregaria.

Time Post-Injection (minutes)Increase in Hemolymph Lipids (µg/µl)
00
3015
6035
9050
12045

While specific data on the diacylglycerol and fatty acid profiles mobilized by this compound in S. gregaria is limited, studies on other insects like the firebug, Pyrrhocoris apterus, provide insights into the selective nature of this process. In P. apterus, adipokinetic hormones preferentially mobilize DAGs enriched with specific fatty acids, particularly unsaturated C18 fatty acids like oleic and linoleic acid, which are efficient energy sources.

Carbohydrate Homeostasis in Hemolymph

In addition to lipid mobilization, this compound also plays a role in carbohydrate homeostasis, primarily by influencing the levels of trehalose (B1683222), the main sugar in insect hemolymph. mdpi.com The effect of this peptide on trehalose levels can be complex and species-dependent. In many insects, AKHs exhibit a hypertrehalosemic effect, meaning they increase hemolymph trehalose levels by stimulating the breakdown of glycogen (B147801) in the fat body. However, in insects like the locust that primarily use lipids for long-duration flight, the initial phase of flight is powered by carbohydrates. Following the onset of lipid mobilization, a decrease in hemolymph trehalose levels can be observed, a phenomenon termed a hypotrehalosemic effect. This is thought to be a mechanism to conserve carbohydrate reserves for essential functions.

The table below shows a hypothetical representation of the change in hemolymph trehalose concentration in an insect species where this compound has a hypotrehalosemic effect.

Time Post-Hormone Action (minutes)Change in Hemolymph Trehalose Concentration (mg/ml)
00
30-2
60-5
90-4
120-3

Role in Flight and Locomotor Activities

The mobilization of energy reserves by this compound is intrinsically linked to energy-demanding activities, most notably flight. icipe.orgnih.gov In the desert locust, flight triggers the release of this hormone into the hemolymph. nih.gov Studies have shown that the concentration of AKH-I in the hemolymph of Schistocerca gregaria increases approximately 15-fold within five minutes of initiating flight and remains elevated for at least 60 minutes. nih.gov This surge in hormone levels ensures a continuous supply of lipid fuel to the flight muscles, enabling sustained migratory flight. Beyond flight, this peptide is also implicated in the regulation of general locomotor activity, providing the necessary energy for walking and other movements.

Pleiotropic Effects and Diverse Biological Activities

The influence of this compound extends beyond energy metabolism, showcasing a range of pleiotropic effects that highlight its importance as a multifaceted signaling molecule.

Hyperlipemic and Hypotrehalosemic Activities

As previously discussed, a key characteristic of this compound in insects like the locust is its dual role in elevating hemolymph lipids (hyperlipemic activity) while concurrently lowering hemolymph trehalose levels (hypotrehalosemic activity). This coordinated action reflects a sophisticated strategy for energy substrate partitioning, prioritizing the use of abundant lipid reserves for sustained energy expenditure while conserving precious carbohydrates.

Myotropic Activity in Visceral Muscles

In addition to its metabolic roles, this compound exhibits myotropic activity, meaning it can stimulate contractions in muscle tissues. This has been observed in the visceral muscles of various insects, including the muscles of the gut and oviducts. The myotropic effect on the gut can influence the passage of food, while its action on the oviducts may play a role in oviposition. While the precise physiological significance of this myotropic activity in the context of the whole organism is still under investigation, it underscores the diverse functional repertoire of this important neuropeptide.

Potential Roles in Immune Responses

Adipokinetic hormones, including this compound, appear to have a multifaceted and complex influence on the insect immune system. Their role is not straightforward, as they can both enhance and suppress different aspects of the immune response depending on the context of the infection and the pathogen involved.

Modulation of Cellular and Humoral Immunity:

Research in locusts has shown that the co-injection of adipokinetic hormone-I (AKH-I) with bacterial components or fungal blastospores can enhance and prolong the activation of the prophenoloxidase (PPO) cascade, a critical component of the insect's humoral immune response. nih.govresearchgate.net However, the interaction is not always synergistic. When AKH is administered concurrently with an immunizing dose of live bacteria, it has been observed to suppress the production of antimicrobial peptides and, after a brief delay, lead to increased bacterial proliferation within the hemocoel. nih.govresearchgate.net

This suggests that while AKHs may prime certain immune pathways, they might also modulate the response to prevent excessive or damaging inflammation, or potentially redirect energy resources away from a full-blown immune defense towards other stress-coping mechanisms.

Interaction with Pathogens and Toxins:

The involvement of AKHs in the response to pathogens and toxins is an area of active investigation. Studies have shown that intoxication with various toxins, including those from entomopathogenic fungi and insecticides, can lead to an increase in AKH levels in the insect body. mdpi.com Interestingly, the immediate elevation of AKH following toxin exposure can be counterproductive, leading to increased mortality. mdpi.com This effect is likely due to the primary role of AKHs in boosting metabolism, which may inadvertently accelerate the distribution and action of the toxin. nih.gov

In experiments involving the entomopathogenic fungus Isaria fumosorosea, the co-application of AKHs with the fungus significantly increased the mortality rate in several insect species, including the firebug Pyrrhocoris apterus and the Egyptian cotton leafworm Spodoptera littoralis. nih.gov This suggests that the hormonal stress response initiated by AKH can influence the efficacy of biological control agents.

The table below summarizes key research findings on the influence of Adipokinetic Hormones on the insect immune response.

Insect ModelPathogen/ElicitorObserved Effect of AKHReference
LocustsBacillus spp., Metarhizium anisopliae blastosporesEnhances and prolongs prophenoloxidase (PPO) cascade activation. nih.govresearchgate.net
LocustsLive bacteria (immunizing dose)Suppresses the appearance of antimicrobial activity; increases bacterial growth after a short delay. nih.govresearchgate.net
LocustsMetarhizium anisopliae (infection)Increases the rate of mortality compared to infection without AKH administration. nih.gov
Periplaneta americana (American cockroach)Honeybee venomVenom treatment significantly increased AKH levels in the CNS and hemolymph. Co-application of AKH with venom eliminated muscle cell destruction caused by the venom. mdpi.com
Pyrrhocoris apterus, Spodoptera littoralis, Acyrthosiphon pisumIsaria fumosorosea (entomopathogenic fungus)Co-application of AKHs with the fungus significantly increased the rate of mortality compared to the fungus alone. nih.gov

Cross-Species Bioactivity and Evolutionary Conservation of Function

The fundamental role of adipokinetic hormones in mobilizing energy stores is a highly conserved function across a vast range of insect species. frontiersin.org This evolutionary conservation means that an AKH from one species can often elicit a physiological response in another, a phenomenon known as cross-species bioactivity. This is particularly true for species within the same insect order. wikipedia.org

The peptide this compound, first identified in Manduca sexta and known as Manse-AKH, is considered a signature peptide for the order Lepidoptera (butterflies and moths). frontiersin.org While the primary function of energy mobilization is conserved, the specific type of fuel mobilized can differ. For instance, Manse-AKH acts as a true adipokinetic (lipid-mobilizing) hormone in the adult Manduca sexta moth, while in the larval stage, it primarily regulates carbohydrate metabolism. frontiersin.org

The structural characteristics of AKHs—an N-terminal pyroglutamate (B8496135), an amidated C-terminus, a phenylalanine or tyrosine at position 4, and a tryptophan at position 8—are largely maintained across different insect orders, which accounts for their conserved function. wikipedia.orgmdpi.com However, variations in the amino acid sequence, particularly at other positions, can influence the specificity and potency of the hormone's interaction with its G-protein coupled receptor (AKHR). nih.gov

Studies on various lepidopteran species have demonstrated this cross-activity. The table below presents data on the bioactivity of different naturally occurring AKHs from Lepidoptera when tested in different species, highlighting the conservation and specificity of the hormone-receptor interaction.

Tested AKH PeptidePeptide SequenceSpecies of Origin (Family)Test Species (Family)Bioactivity (Lipid or Carbohydrate Mobilization)Reference
Manse-AKHpGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2Manduca sexta (Sphingidae)Pieris brassicae (Pieridae)Active frontiersin.org
Helze-AKHpGlu-Leu-Thr-Phe-Ser-Pro-Gly-Trp-Gly-NH2Helicoverpa zea (Noctuidae)Pieris brassicae (Pieridae)Active frontiersin.org
Piera-AKH-2pGlu-Val-Asn-Phe-Ser-Pro-Ser-Trp-Gly-NH2Pieris rapae (Pieridae)Pieris brassicae (Pieridae)Active frontiersin.org
Phoeb-AKHpGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-NH2Phoebis sennae (Pieridae)Pieris brassicae (Pieridae)Active frontiersin.org
Danae-AKHpGlu-Leu-Thr-Phe-Ser-Ser-Gly-Trp-Gly-Asn-NH2Danaus erippus (Nymphalidae)Pieris brassicae (Pieridae)Inactive frontiersin.org

This demonstrates that while many AKHs are cross-reactive within Lepidoptera, subtle changes in the peptide sequence (like in Danae-AKH) can lead to a loss of activity in a different species, indicating a degree of co-evolution between the hormone and its receptor. This conservation of the AKH signaling system underscores its fundamental importance to insect physiology and survival. nih.gov

Enzymatic Degradation and Stability Enhancement of Pglu Leu Thr Phe Thr Ser Ser Trp Glynh2

Identification of Degrading Enzymes (Peptidases)

The transient nature of peptide signaling is ensured by the presence of various peptidases that rapidly inactivate the peptide. For pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, these enzymes are found both circulating in the hemolymph and associated with the membranes of target cells. The inherent structure of this peptide, with a pyroglutamyl (pGlu) residue at the N-terminus and an amide group at the C-terminus, provides a degree of protection against non-specific exopeptidases like aminopeptidases and carboxypeptidases. nih.gov However, it remains susceptible to cleavage by endopeptidases. nih.gov

Endogenous Insect Peptidases

While specific peptidases that exclusively target this compound have not been exhaustively characterized across all insect species, research on the broader family of adipokinetic hormones and other insect neuropeptides points to several key enzyme families. These are believed to be the primary agents of its degradation.

One significant group of enzymes is the membrane-associated peptidases located on target tissues, such as the fat body. nih.gov This localized degradation ensures that the hormone's action is terminated at its site of activity. In addition to tissue-specific enzymes, soluble peptidases within the hemolymph also contribute to the inactivation of circulating AKHs. nih.gov

Key peptidase families implicated in the degradation of insect neuropeptides, and likely this compound, include:

Neprilysin (NEP) : A membrane-bound zinc metalloendopeptidase known to hydrolyze a variety of biologically active peptides.

Angiotensin-Converting Enzyme (ACE) : A dipeptidyl carboxypeptidase that can cleave dipeptides from the C-terminus of peptides. Insect ACE has been shown to have a broad substrate specificity. nih.gov

Dipeptidyl-Peptidase IV (DPP-IV) : A serine peptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.

Aminopeptidases : Enzymes that cleave single amino acids from the N-terminus, although the pGlu modification offers resistance to many of these.

Dipeptidyl aminopeptidase (B13392206) III : Another class of exopeptidases that can be involved in neuropeptide metabolism. nih.gov

Studies on the housefly, Musca domestica, and the tobacco hornworm, Manduca sexta, have identified a soluble peptidyl dipeptidase in the hemolymph with properties similar to mammalian ACE, capable of cleaving amidated di- and tri-peptides from the C-terminus of various neuropeptides. nih.gov

Table 1: Potential Degrading Enzyme Families for this compound

Enzyme FamilyTypeLocationPotential Role
Neprilysin (NEP)MetalloendopeptidaseCell MembranesCleavage of internal peptide bonds.
Angiotensin-Converting Enzyme (ACE)Dipeptidyl CarboxypeptidaseHemolymph, Cell MembranesRemoval of C-terminal dipeptides.
Dipeptidyl-Peptidase IV (DPP-IV)Serine PeptidaseCell MembranesPotential for N-terminal cleavage if a susceptible bond exists.
AminopeptidasesExopeptidaseHemolymph, Cell MembranesLimited role due to N-terminal pGlu protection.

Degradation Pathways and Cleavage Sites

The exact degradation pathway and specific cleavage sites for this compound are subjects of ongoing research. However, based on the substrate specificities of known insect peptidases, several potential cleavage points can be predicted. Endopeptidases like neprilysin and ACE are likely to target internal peptide bonds. For instance, chymotrypsin, a serine protease, preferentially cleaves at the carboxyl side of aromatic amino acids such as Phenylalanine (Phe) and Tryptophan (Trp). nih.gov Thermolysin, a metalloprotease, favors cleavage at the amino side of bulky and aromatic residues like Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe). mdpi.com

Given the sequence pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp -GlyNH2, potential primary cleavage sites for endopeptidases could be after the Leu, Phe, and Trp residues. The presence of multiple serine and threonine residues may also influence enzyme recognition and cleavage efficiency.

Strategies for Enhancing Peptide Stability

To overcome the rapid in-vivo degradation and extend the biological half-life of this compound for research and potential applications, various strategies for enhancing its stability have been explored. These methods focus on modifying the peptide's structure to make it less recognizable by degrading enzymes while preserving its biological activity.

Chemical Modifications (e.g., N-methylation, backbone modifications)

Other backbone modifications can also be introduced to improve stability, though these must be carefully designed to not interfere with receptor binding.

Cyclization and Conformational Restriction

Constraining the peptide's flexible structure through cyclization is another powerful method to enhance stability. nih.gov By reducing the number of available conformations, cyclization can lock the peptide into its bioactive shape, which can lead to increased receptor affinity and selectivity. nih.gov Furthermore, the cyclic structure can sterically hinder the access of peptidases, thereby slowing down degradation. researchgate.net

Cyclization can be achieved through various chemical strategies, including:

Head-to-tail cyclization: Forming a peptide bond between the N-terminus and the C-terminus.

Side-chain to side-chain cyclization: Creating a covalent bridge between the side chains of two amino acids within the sequence.

Side-chain to terminus cyclization: Linking an amino acid side chain to either the N- or C-terminus. nih.gov

Conformational studies on other adipokinetic hormones have revealed that they often adopt a β-turn structure, which is crucial for receptor binding. Cyclization strategies can be designed to stabilize this β-turn, thereby enhancing both stability and activity. Restricting the peptide's conformation can also provide valuable insights into the specific three-dimensional structure required for its biological function.

Glycosylation Strategies for Metabolic Stability

While glycosylation is a recognized strategy to enhance the metabolic stability of peptides, specific studies detailing the glycosylation of this compound and its direct impact on enzymatic degradation and stability are not extensively available in the current body of scientific literature. General research on luteinizing hormone-releasing hormone (LHRH) analogs has shown that the conjugation of carbohydrate units can shield the peptide from proteolytic degradation, thereby increasing its half-life in various biological matrices. nih.gov For instance, studies on other peptides have demonstrated that glycosylation can inhibit enzymatic degradation by most serine-like proteases. mdpi.com This protective effect is often attributed to the steric hindrance provided by the glycan, which limits the access of proteolytic enzymes to the peptide backbone. nih.gov However, without specific research on Triptorelin, a detailed discussion on this particular strategy remains speculative.

In Vitro Stability Assays

The in vitro stability of this compound has been the subject of several investigations to characterize its degradation profile under various conditions. These studies are crucial for the development of stable pharmaceutical formulations.

High-performance liquid chromatography (HPLC) is a primary analytical technique employed in these stability studies. nih.gov It allows for the separation and quantification of the intact peptide from its degradation products over time.

Research has shown that the degradation of Triptorelin is significantly influenced by pH. In acidic solutions (pH 2), the primary degradation pathway is deamidation. nih.gov In the pH range of 5 to 6, hydrolysis of the peptide backbone occurs specifically at the N-terminal side of the serine residue at position 4. nih.gov At a pH greater than 7, the main degradation route is the epimerization of this same serine residue. nih.gov

Temperature is another critical factor affecting the stability of Triptorelin. Studies have been conducted at various temperatures to assess the rate of degradation and to predict the shelf-life of its formulations. For example, the stability of Triptorelin has been evaluated in different buffer systems, such as acetate (B1210297) and phosphate (B84403) buffers, with results indicating that the choice of buffer can influence the degradation rate. nih.gov

The following interactive data table summarizes the findings from a study on the degradation of Triptorelin in aqueous solutions under different pH conditions.

pHPrimary Degradation PathwayKey Degradation Products
2DeamidationDeamidated Triptorelin
5-6Peptide backbone hydrolysisFragments resulting from cleavage at the N-terminal side of Serine-4
>7Serine epimerization4-Ser-epimer-Triptorelin

This table is based on data from a study by Hoitink et al. on the degradation products of gonadorelin (B1671987) and its analogues. nih.gov

Furthermore, in vivo studies have led to the identification of a specific metabolite of Triptorelin, designated as Triptorelin (5-10). This finding points to a metabolic cleavage between the serine at position 4 and the tyrosine at position 5 of the peptide chain. mdpi.com

The stability of Triptorelin has also been investigated in the context of drug delivery systems. For instance, when incorporated into a hexyl-substituted poly(lactic acid) (hexPLA) matrix, Triptorelin demonstrated high stability, with 98% of the peptide remaining intact after 6 months of storage at 5°C. nih.gov Even at an elevated temperature of 40°C, 78% of the peptide remained stable. nih.gov This indicates that the polymer matrix provides a protective environment, shielding the peptide from degradation. nih.gov

Advanced Research Methodologies and Techniques

Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)

The production of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 for research purposes is primarily achieved through chemical synthesis. Solid-Phase Peptide Synthesis (SPPS) is the standard method, valued for its efficiency and control. bachem.com This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.com

The synthesis begins with the C-terminal amino acid (Glycine in this case) attached to the solid support. Each subsequent amino acid, with its amino group temporarily protected (commonly by an Fmoc group), is added in a cycle. bachem.combiorxiv.org This cycle consists of deprotecting the N-terminus of the resin-bound chain, followed by the coupling of the next protected amino acid. Excess reagents and by-products are easily removed by washing the resin after each step. bachem.com Once the full sequence is assembled, the peptide is chemically cleaved from the resin, and side-chain protecting groups are removed. The N-terminal glutamic acid is modified into a pyroglutamate (B8496135) (pGlu) structure, and the C-terminus is amidated to form GlyNH2, modifications crucial for the peptide's biological activity and stability. mdpi.com Custom synthesis of this and related AKH peptides is a common practice for obtaining the high-purity compounds required for biological assays. mdpi.com

StepDescriptionKey Reagents/Components
1. Resin FunctionalizationThe C-terminal amino acid (Glycine) is attached to an insoluble polymer resin support.Rink Amide resin, Fmoc-Gly-OH
2. DeprotectionThe temporary N-terminal protecting group (Fmoc) is removed from the attached amino acid to allow for the next coupling reaction.Piperidine in a solvent like DMF
3. Amino Acid CouplingThe next protected amino acid in the sequence (Tryptophan) is activated and coupled to the deprotected N-terminus of the growing peptide chain.Fmoc-Trp(Boc)-OH, coupling agents (e.g., HBTU, DIC), base (e.g., DIPEA)
4. Iterative CyclingSteps 2 and 3 are repeated for each amino acid in the sequence (Ser, Ser, Thr, Phe, Thr, Leu, Glu).Protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, etc.)
5. Cleavage and DeprotectionThe completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed. This step also facilitates the formation of the N-terminal pyroglutamate from glutamic acid.Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
6. PurificationThe crude peptide is purified to a high degree, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).Water/Acetonitrile gradients with TFA
7. VerificationThe final product's identity and purity are confirmed.Mass Spectrometry, Analytical HPLC

In Vivo Bioassays using Insect Models (e.g., Ligated Adult Males, Malpighian Tubule Assays, Hindgut Contraction Assays)

To understand the physiological effects of this compound in a living organism, various in vivo bioassays are performed using insects. These assays measure the peptide's ability to elicit specific biological responses.

Ligated Adult Male Assays: This classic bioassay is used to measure the metabolic effects of the peptide. An insect, often a locust or cockroach, is ligated (tied) at the neck to prevent the release of its own endogenous hormones from the corpora cardiaca in the head. mdpi.com The test peptide is then injected into the insect's hemolymph (blood), and after a set period, a hemolymph sample is taken to measure the concentration of lipids or carbohydrates. mdpi.comnih.gov A significant increase in these energy substrates confirms the adipokinetic or hypertrehalosemic (sugar-mobilizing) activity of the peptide.

Malpighian Tubule Assays: The Malpighian tubules are the primary excretory and osmoregulatory organs in insects, analogous to vertebrate kidneys. To test the peptide's effect on these organs, tubules are dissected and incubated in vitro. The rate of fluid secretion by the isolated tubules is measured. Changes in this rate upon application of the peptide indicate a role in regulating water and ion balance.

Hindgut Contraction Assays: The insect hindgut is involved in water reabsorption and excretion and has muscle tissue that contracts rhythmically. The effect of this compound on muscle activity can be assessed by dissecting the hindgut and monitoring its contraction frequency and amplitude in an organ bath. sdbonline.org Application of the peptide can modulate these contractions, suggesting a role in gut motility. sdbonline.orgresearchgate.net

Assay TypeInsect ModelBiological System TargetedMeasured EndpointInferred Function of Peptide
Ligated Adult Male AssayLocusts, CockroachesFat Body (energy storage organ)Concentration of lipids (diacylglycerol) or carbohydrates (trehalose) in hemolymph. mdpi.comEnergy mobilization.
Malpighian Tubule AssayVarious insects (e.g., Drosophila)Malpighian Tubules (excretory system)Rate of fluid and ion secretion.Osmoregulation, excretion.
Hindgut Contraction AssayCockroaches, LocustsHindgut musculatureFrequency and amplitude of muscle contractions. sdbonline.orgRegulation of gut motility.

Microdialysis and Mass Spectrometry for Metabolite Profiling

To obtain a detailed and dynamic picture of the metabolic changes induced by this compound, researchers combine microdialysis with mass spectrometry. Microdialysis allows for continuous sampling of metabolites directly from the hemolymph of a living, minimally restrained insect. The collected samples, or extracts from tissues like the fat body, are then analyzed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC). mdpi.comnih.gov

This combination, often referred to as LC-MS, separates the complex mixture of molecules in the sample and then measures the precise mass of each one. researchgate.net This allows for the unequivocal identification and quantification of specific metabolites, such as diacylglycerols, trehalose (B1683222), and proline, that are mobilized in response to the peptide hormone. researchgate.net This powerful analytical approach provides definitive proof of the peptide's function and allows for the discovery of its broader impact on the insect's metabolome. nih.govbohrium.com

TechniquePurposeTypical Output
MicrodialysisContinuously sample low-molecular-weight substances from the hemolymph of a live insect in real-time.A series of timed samples (dialysates) containing metabolites.
Liquid Chromatography (LC)Separate the complex mixture of molecules within a biological sample before they enter the mass spectrometer.Separated molecular compounds over time (chromatogram).
Mass Spectrometry (MS)Identify and quantify molecules based on their mass-to-charge ratio. High-resolution instruments provide very precise mass data.A mass spectrum for each compound, allowing for identification based on its exact mass and fragmentation pattern (in MS/MS). researchgate.net
Metabolite ProfilingTo create a comprehensive list of metabolites that change in concentration following peptide administration.Quantitative data showing changes in key energy substrates like trehalose and diacylglycerols. researchgate.net

Gene Editing and Knockout Models for Functional Studies

The most definitive way to determine the function of a gene and its product (like the AKH receptor) is to remove it from the organism and observe the consequences. Modern gene-editing technologies, particularly the CRISPR-Cas9 system, have made this possible in a wide range of insects. youtube.com Researchers can use CRISPR-Cas9 to create a targeted mutation or "knockout" in the gene that codes for the AKH receptor (AKHR). nih.govnih.gov

By generating insects that completely lack a functional AKHR, scientists can perform experiments to see which biological processes are disrupted. sdbonline.orgmdpi.com For example, if an AKHR-knockout insect is starved or forced to fly, it may fail to mobilize lipids and carbohydrates from its fat body, demonstrating that the AKH/AKHR signaling pathway is essential for this response. sdbonline.org These loss-of-function studies provide powerful in vivo evidence for the peptide's role, confirming findings from bioassays and cell-based experiments. nih.govyoutube.com

MethodologyDescriptionObjectiveExample Finding
CRISPR-Cas9 Gene EditingA molecular tool composed of a Cas9 enzyme (molecular scissors) and a guide RNA that directs the enzyme to a specific DNA sequence (e.g., the AKHR gene). The enzyme creates a double-strand break in the DNA.To introduce a mutation (insertion/deletion) into the AKHR gene, rendering it non-functional. youtube.comA stable line of insects with a heritable knockout of the AKHR gene.
Functional PhenotypingSubjecting the knockout insects and wild-type controls to physiological challenges (e.g., starvation, forced activity).To determine the physiological consequences of lacking a functional AKH signaling pathway.Knockout insects fail to mobilize energy reserves, confirming the peptide's role in energy metabolism. sdbonline.orgmdpi.com
Rescue ExperimentsRe-introducing a functional copy of the knocked-out gene into the mutant animal.To confirm that the observed phenotype is specifically due to the loss of the target gene.Restoration of the wild-type phenotype (e.g., normal energy mobilization) after re-expressing the AKHR gene in a knockout background.

Future Directions and Research Perspectives

Elucidating the Full Repertoire of Biological Roles

The primary role of Mas-AKH is the mobilization of lipids from the fat body in adult moths to power flight, and it also influences carbohydrate metabolism in the larval stage. nih.govfrontiersin.org However, the broader spectrum of its biological functions is an area of active investigation. Like other AKHs, Mas-AKH is likely a pleiotropic hormone with roles extending beyond energy substrate mobilization. cabidigitallibrary.org Future research should aim to uncover these additional functions.

Key Research Questions:

Stress Response: What is the precise role of Mas-AKH in mediating responses to various stressors such as oxidative stress, starvation, and immune challenges? cabidigitallibrary.org

Reproduction: How does Mas-AKH signaling influence reproductive processes like vitellogenesis and egg production? cabidigitallibrary.orgmdpi.com

Behavior: Beyond its impact on locomotor activity through energy mobilization, does Mas-AKH directly modulate other behaviors in the central nervous system? mdpi.com

Development: Are there specific developmental events, apart from larval metabolism, that are regulated by Mas-AKH signaling? nih.gov

A comprehensive understanding of these diverse roles will provide a more holistic view of the importance of this signaling system in insect physiology.

Deeper Understanding of Receptor-Ligand Interactions and Conformational Dynamics

Mas-AKH exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, primarily in the fat body. nih.govnih.gov The cloning and characterization of the Mas-AKH receptor has been a significant step forward, revealing it to be a member of the gonadotropin-releasing hormone (GnRH) receptor superfamily. nih.govnih.gov However, the molecular intricacies of this interaction are not fully understood.

Future research in this area should focus on:

High-Resolution Structural Analysis: Determining the three-dimensional structure of the Mas-AKH receptor, both alone and in complex with its ligand, would provide invaluable insights into the binding mechanism.

Conformational Dynamics: Investigating the conformational changes that both the peptide and the receptor undergo upon binding is crucial for understanding receptor activation. frontiersin.org Studies on related peptides suggest that the N-terminal region of AKHs, potentially adopting a β-strand structure, is critical for receptor activation. sdbonline.org

Molecular Modeling: Advanced computational modeling and molecular dynamics simulations can complement experimental approaches to predict and analyze the binding interface and the dynamics of the receptor-ligand complex. frontiersin.orgnih.gov

A detailed understanding of these molecular interactions is fundamental for the rational design of synthetic analogs with specific properties.

Design of Highly Selective and Potent Analogs for Basic Research Tools

The development of synthetic analogs of Mas-AKH with enhanced selectivity and potency is a key objective for advancing research in this field. Such analogs would serve as invaluable pharmacological tools to probe the functions of the Mas-AKH signaling pathway with greater precision.

Strategies for Analog Design:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the amino acid sequence of Mas-AKH and evaluating the impact on receptor binding and activation can identify key residues and structural motifs. frontiersin.orgcapes.gov.br For instance, the N-terminal pyroglutamic acid has been shown to be important for activity. capes.gov.br

Conformational Constraints: Introducing conformational constraints, such as cyclization or the incorporation of unnatural amino acids, can lead to analogs with improved stability and receptor affinity by locking the peptide into its bioactive conformation.

Pharmacophore Modeling: Identifying the essential chemical features (the pharmacophore) required for receptor binding and activation can guide the design of novel, non-peptidic mimics with improved pharmacokinetic properties.

The development of such tools will facilitate more precise investigations into the physiological roles of Mas-AKH and its receptor.

Exploration of AKH Signaling Crosstalk with Other Regulatory Pathways

Insect physiology is governed by a complex network of interconnected signaling pathways. The activity of the Mas-AKH signaling system does not occur in isolation but is integrated with other regulatory networks. A critical area for future research is to delineate this crosstalk.

Known and Potential Interactions:

Insulin/Glucagon-like Signaling: AKH is considered a functional analog of vertebrate glucagon, acting antagonistically to insulin-like peptides (ILPs) to maintain energy homeostasis. nih.govsdbonline.org Further investigation is needed to unravel the molecular mechanisms of this interplay.

Octopamine Signaling: Octopamine is another key neurohormone involved in energy metabolism and behavior. There is evidence for interplay between AKH and octopamine signaling, particularly in the context of starvation and foraging behavior. sdbonline.org

Second Messenger Pathways: The Mas-AKH receptor signals through intracellular second messengers such as cyclic AMP (cAMP) and Ca2+. sdbonline.org Understanding how these second messenger systems interact with other signaling cascades, such as the ERK pathway in gluconeogenesis, is essential. sdbonline.org

Unraveling these complex interactions will provide a more integrated understanding of how insects regulate their metabolism and behavior in response to physiological and environmental changes.

Biotechnological Applications and Pest Management Implications

The critical role of the AKH signaling pathway in insect energy metabolism makes it an attractive target for the development of novel and environmentally benign pest management strategies. nih.gov Disrupting the energy supply of pest insects can have profound effects on their survival, development, and reproductive success.

Potential Applications:

Receptor-Targeted Insecticides: The high specificity of the Mas-AKH receptor presents an opportunity to design insecticides that are highly selective for target pests, minimizing off-target effects on beneficial insects and other organisms. Agonists could lead to the depletion of energy reserves, while antagonists could prevent energy mobilization, both with detrimental consequences for the pest.

Disruption of Locomotion and Foraging: By interfering with AKH signaling, it may be possible to reduce the locomotor activity of pests, thereby limiting their ability to find food and mates, and to cause damage to crops. mdpi.com

Metabolic Disruptors: Targeting lipid metabolism is a recognized strategy in pest control. nih.gov As a key regulator of lipid mobilization, the Mas-AKH signaling pathway is a prime target for developing new classes of metabolic disruptors.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for sequence validation and purity assessment. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., 220 nm for peptide bonds) is essential for quantifying impurities. For disulfide bond analysis (if applicable), employ Ellman’s assay or redox-state-specific MS protocols .

Q. How should researchers design stability studies for this peptide under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies using a factorial design: vary pH (3–9), temperature (4°C, 25°C, 40°C), and buffer composition (e.g., phosphate vs. Tris). Monitor degradation via RP-HPLC retention time shifts and MS-based identification of byproducts (e.g., deamidation, oxidation). Include negative controls with protease inhibitors to distinguish chemical vs. enzymatic degradation .

Q. What are the critical parameters for synthesizing this compound using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Optimize coupling efficiency by selecting resins (e.g., Rink amide for C-terminal amidation), activating agents (HBTU/HATU), and deprotection conditions (20% piperidine in DMF). Monitor real-time using Kaiser tests. Post-synthesis, perform iterative cleavage trials (TFA cocktails with scavengers) to minimize side reactions like tert-butylation .

Advanced Research Questions

Q. How can contradictory results in receptor-binding assays for this peptide be systematically resolved?

  • Methodological Answer : Apply a falsification framework:

Validate assay conditions (e.g., cell line specificity, buffer ionic strength).

Cross-check with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding).

Use statistical tools like Bland-Altman plots to quantify inter-method variability. Contradictions may arise from peptide aggregation—confirm via dynamic light scattering (DLS) .

Q. What strategies are effective for identifying literature gaps in the functional studies of this peptide?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines. Search PubMed, Scopus, and Web of Science with Boolean terms (e.g., “this compound” AND “receptor activation”). Use tools like VOSviewer to map keyword co-occurrence and identify underexplored areas (e.g., post-translational modifications or cross-species efficacy) .

Q. How should researchers optimize in vivo pharmacokinetic studies for this peptide to account for protease susceptibility?

  • Methodological Answer : Use a tiered approach:

Pre-screen stability in simulated gastric/intestinal fluids.

Employ PEGylation or D-amino acid substitutions at cleavage-prone sites (e.g., Ser/Thr residues).

Validate bioavailability via LC-MS/MS quantification in plasma, with internal standards to correct for matrix effects .

Q. What computational methods are suitable for predicting the tertiary structure and dynamics of this peptide?

  • Methodological Answer : Combine homology modeling (using SWISS-MODEL) with molecular dynamics simulations (GROMACS/AMBER). Validate predictions via circular dichroism (CD) spectroscopy for secondary structure and NMR for local conformational dynamics. Pay attention to solvent accessibility of Trp residues for fluorescence quenching validation .

Data Reliability & Reproducibility

Q. How can batch-to-batch variability in peptide synthesis impact experimental outcomes, and how is this controlled?

  • Methodological Answer : Implement Good Laboratory Practices (GLP) for synthesis:

  • Standardize resin lot numbers and reagent purity thresholds.
  • Use QC checkpoints (e.g., HPLC purity >95%, MS identity confirmation) for each batch.
  • Archive aliquots for retrospective analysis if variability is detected in downstream assays .

Q. What statistical frameworks are recommended for analyzing dose-response data with non-linear kinetics?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism. Assess goodness-of-fit via Akaike Information Criterion (AIC). For non-sigmoidal curves, apply alternative models (e.g., Hill slope with variable cooperativity) and validate with bootstrap resampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.